

# toxicological profile and genotoxicity of estragole and its metabolites

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Estragole

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An In-depth Technical Guide on the Toxicological Profile and Genotoxicity of **Estragole** and its Metabolites

## Executive Summary

**Estragole** (1-allyl-4-methoxybenzene) is a naturally occurring alkenylbenzene found in numerous culinary herbs and spices, leading to widespread human exposure through diet and consumer products.[1] While generally recognized as safe (GRAS) for food use in some jurisdictions, extensive research has demonstrated that **estragole** is a genotoxic hepatocarcinogen in rodents, particularly at high doses.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of **estragole**, its metabolic activation pathways, and the mechanisms of genotoxicity mediated by its reactive metabolites. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of **estragole**'s mode of action. The core of **estragole**'s toxicity lies in its dose-dependent metabolic activation to a reactive electrophile that forms covalent adducts with DNA, an initiating event in carcinogenesis.[1][3]

## Toxicological Profile

The toxicity of **estragole** is highly dependent on the dose, route of administration, species, and sex.[4][5] While acute toxicity is moderate, the primary concern is its long-term carcinogenic potential in the liver.

## Acute and Subchronic Toxicity

**Estragole** exhibits moderate acute oral toxicity.[2] Subchronic exposure in rodents has been shown to induce various effects, including changes in body weight, alterations in hematological parameters, and evidence of hepatocellular damage.[6]

Table 1: Acute Toxicity of **Estragole**

Species	Route	LD50 (mg/kg bw)	Reference
Rat	Oral	1008 - 2000	[2][4]
Mouse	Oral	~1000 - 2000	[4]
Mouse	Intraperitoneal (i.p.)	~1000 - 2000	[4]

| Rabbit | Dermal | >5000 |[4] |

## Carcinogenicity

The most significant toxicological endpoint for **estragole** is its hepatocarcinogenicity, which has been demonstrated in multiple mouse strains.[1] Administration of **estragole** via oral, intraperitoneal, or subcutaneous routes has been shown to induce a significant increase in the incidence of hepatocellular carcinomas.[1][4][7] Male mice appear to be more susceptible than females in some studies.[1][8] The carcinogenic potential of the primary metabolite, 1'-hydroxy**estragole**, has also been confirmed.[4]

Table 2: Hepatocellular Carcinoma Incidence in Mice Exposed to **Estragole**

Mouse Strain	Route / Dose	Duration	Incidence of Hepatocellular Carcinomas	Reference
CD-1 (Male)	Oral (gavage)	14 months	73% (36/49) vs. 58% (14/24) in controls	[1]
CD-1 (Female)	Dietary (0.23% w/w)	12 months	56%	[7]
CD-1 (Female)	Dietary (0.46% w/w)	12 months	71%	[7]
CD-1 (Female)	Intraperitoneal (i.p.)	12 months	65% (30/46) vs. 26% (11/42) in controls	[1]

| B6C3F1 (Male) | Intraperitoneal (i.p.) - single dose on day 12 | 10 months | 95% [[4] |

## Metabolism and Metabolic Activation

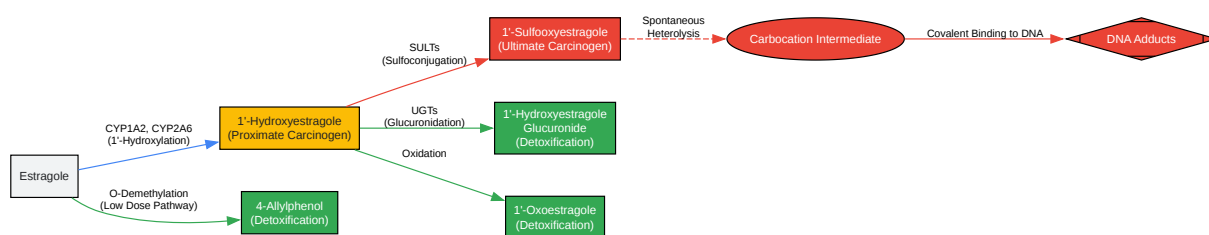
The genotoxicity of **estragole** is not caused by the parent compound itself but by its metabolic activation to a reactive electrophile. The metabolic fate of **estragole** is dose-dependent, with detoxification pathways predominating at low exposures and activation pathways becoming more significant at higher doses.[3][4][9]

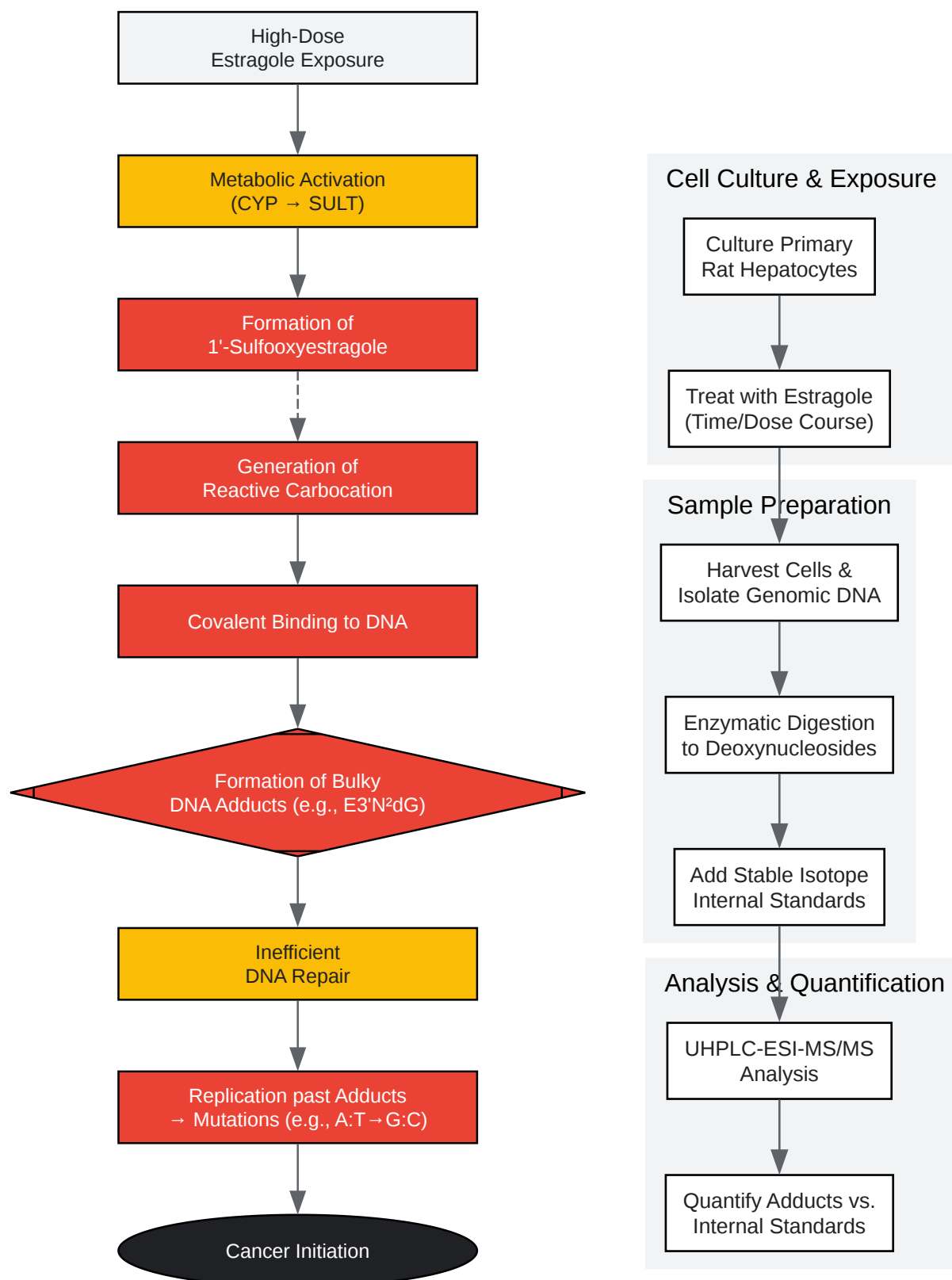
The primary metabolic pathways are:

- O-Demethylation: This is a detoxification pathway that produces 4-allylphenol. It is a major route at low doses but becomes saturated as the dose increases.[3][4]
- 1'-Hydroxylation: This is the initial and rate-limiting step in the bioactivation pathway. Catalyzed predominantly by cytochrome P450 enzymes CYP1A2 and CYP2A6, this reaction forms the proximate carcinogen, 1'-hydroxy**estragole**. [1][3][10][11]
- Sulfoconjugation: 1'-hydroxy**estragole** is further conjugated by cytosolic sulfotransferases (SULTs) to form 1'-sulfooxy**estragole**. [1][12][13] This sulfate ester is highly unstable and is

considered the ultimate carcinogenic metabolite.<sup>[14][15]</sup> It spontaneously breaks down to form a highly reactive carbocation that can bind covalently to nucleophilic sites on DNA and proteins.<sup>[7][16]</sup>

- Glucuronidation and Oxidation: 1'-hydroxy**estragole** can also be detoxified through glucuronidation or oxidation to 1'-oxo**estragole**.<sup>[17][18]</sup> In humans, oxidation appears to be a more significant detoxification route for 1'-hydroxy**estragole** than in rats.<sup>[19]</sup>
- Epoxidation: A minor pathway involves the epoxidation of the allyl side chain to form **estragole-2',3'-oxide**, which is rapidly detoxified.<sup>[1][2][8]</sup>





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- To cite this document: BenchChem. [toxicological profile and genotoxicity of estragole and its metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085927#toxicological-profile-and-genotoxicity-of-estragole-and-its-metabolites]

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